molecular formula C12H19NO B2694142 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine CAS No. 937653-35-5

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine

Cat. No.: B2694142
CAS No.: 937653-35-5
M. Wt: 193.29
InChI Key: FEJNJJIKMCMMRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine typically involves the reaction of 4-(Propan-2-yloxy)benzaldehyde with nitromethane in the presence of a base to form 4-(Propan-2-yloxy)phenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro group in the intermediate can be reduced to form the amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: The primary amine.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-[4-(Propan-2-yloxy)phenyl]propan-1-amine is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets are still under investigation, but it is known to affect biochemical pathways related to proteomics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of biochemical targets. Its versatility in undergoing different types of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)14-12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJNJJIKMCMMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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